molecular formula C10H10N2O4S B2500308 ethyl N-(4-cyanophenyl)sulfonylcarbamate CAS No. 227327-16-4

ethyl N-(4-cyanophenyl)sulfonylcarbamate

Cat. No.: B2500308
CAS No.: 227327-16-4
M. Wt: 254.26
InChI Key: VPJUWXCHOPTBNN-UHFFFAOYSA-N
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Description

Ethyl N-(4-cyanophenyl)sulfonylcarbamate is a sulfonylcarbamate derivative characterized by a 4-cyanophenyl substituent. This compound belongs to a broader class of aryl sulfonylcarbamates, which are widely utilized as intermediates in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl N-(4-cyanophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-2-16-10(13)12-17(14,15)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJUWXCHOPTBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-cyanophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{O}\text{C}(\text{O})\text{NH}_2 + \text{C}_6\text{H}_4(\text{CN})\text{SO}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{O}\text{C}(\text{O})\text{NH}\text{SO}_2\text{C}_6\text{H}_4(\text{CN}) + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-cyanophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The sulfonylcarbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonylcarbamate group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(4-cyanophenyl)sulfonylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(4-cyanophenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonylcarbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 4-Chloro and 4-iodo substituents increase molecular weight and polarizability, with iodine contributing to higher steric bulk and logP (~3.5) .
  • Electron-Donating Groups (4-CH₃):
    • The 4-methyl group increases lipophilicity (logP ~2.3) but reduces electrophilicity, favoring passive diffusion across biological membranes .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 4-cyano substituent’s strong electron-withdrawing effect may improve binding to enzymes requiring polarized active sites, as seen in carbonic anhydrase inhibition . Chlorine and iodine substituents enhance halogen bonding but may introduce toxicity risks or metabolic instability .
  • Synthetic Routes: 4-Cyanophenyl derivatives (e.g., glycine ethyl ester in ) are synthesized via acid-catalyzed reactions, suggesting analogous pathways for the sulfonylcarbamate .

Biological Activity

Ethyl N-(4-cyanophenyl)sulfonylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a sulfonylcarbamate group and a cyanophenyl moiety. This structure contributes to its reactivity and interaction with biological targets.

  • Chemical Formula : C₉H₈N₂O₃S
  • Molecular Weight : 216.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonylcarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation. The presence of the cyanophenyl group enhances the compound's binding affinity due to its electronic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to elucidate its efficacy in various cancer models.
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammatory responses, which could make it a candidate for treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesNotable Biological Activity
Ethyl N-(4-nitrophenyl)sulfonylcarbamateNitro group instead of cyanophenylAntibacterial properties; less potent than cyanophenyl variant
Ethyl N-(4-methylphenyl)sulfonylcarbamateMethyl group instead of cyanophenylModerate enzyme inhibition; lower specificity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that the compound inhibits specific enzymes involved in metabolic pathways associated with cancer cell proliferation. For instance, studies have shown significant inhibition rates against certain kinases that play a role in tumor growth.
  • Animal Models : In vivo studies using animal models have indicated that administration of this compound resulted in reduced tumor sizes and inflammation markers, suggesting its potential as a therapeutic agent.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The compound's solubility and stability were assessed using various models, revealing promising results for further development.

Q & A

Q. How does the 4-cyanophenyl substituent influence the electronic properties and reactivity of this compound compared to its 4-methylphenyl analog?

  • Methodology : Perform Hammett analysis using σₚ values (σₚ = +0.66 for CN vs. −0.17 for CH₃) to predict electron-withdrawing effects on sulfonylcarbamate stability. Compare hydrolysis rates in buffered solutions (pH 2–10) via HPLC. Use cyclic voltammetry to assess redox potentials, with the nitrile group expected to increase oxidative stability .

Q. What strategies can mitigate challenges in synthesizing high-purity this compound for crystallographic studies?

  • Methodology : Recrystallize from ethanol/water (9:1) to remove unreacted sulfonic acid impurities. Use slow evaporation at 4°C for single-crystal growth. Validate crystal packing via X-ray diffraction (space group P2₁/c anticipated). Compare with structural data from N-(4-methoxyphenyl)carbamate analogs to identify key hydrogen-bonding motifs (e.g., N–H···O=S interactions) .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data for this compound reported across different laboratories?

  • Methodology : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, 256 scans). Use internal references (e.g., TMS for ¹H NMR) and calibrate IR instruments with polystyrene films. Share raw data repositories (e.g., Figshare) for cross-lab validation. Publish detailed experimental logs, including humidity/temperature during synthesis .

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